molecular formula C9H14ClN3 B1442087 N-Butyl-6-chloro-N-methyl-2-pyrazinamine CAS No. 1219961-33-7

N-Butyl-6-chloro-N-methyl-2-pyrazinamine

Cat. No. B1442087
M. Wt: 199.68 g/mol
InChI Key: SCXGECSOVBOJFB-UHFFFAOYSA-N
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Description

“N-Butyl-6-chloro-N-methyl-2-pyrazinamine” is a chemical compound with the molecular formula C9H14ClN3 . It is also known as Pyrazinamide.


Molecular Structure Analysis

The molecular structure of “N-Butyl-6-chloro-N-methyl-2-pyrazinamine” consists of 9 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The average mass of the molecule is 199.681 Da .


Physical And Chemical Properties Analysis

The predicted boiling point of “N-Butyl-6-chloro-N-methyl-2-pyrazinamine” is 296.3±35.0 °C, and its predicted density is 1.138±0.06 g/cm3 .

Scientific Research Applications

  • Anti-tubercular Agents

    • Field : Medicinal Chemistry
    • Application : Pyrazinamide, a pyrazine derivative, is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Methods : The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
    • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM .
  • Antimycobacterial, Antifungal, Antibacterial Agents

    • Field : Medicinal Chemistry
    • Application : A series of twelve amides was synthesized via aminolysis of substituted pyrazinecarboxylic acid chlorides with substituted benzylamines . These compounds were characterized and assayed in vitro for their antimycobacterial, antifungal, antibacterial and photosynthesis-inhibiting activity .
    • Methods : The compounds were synthesized via aminolysis of substituted pyrazinecarboxylic acid chlorides with substituted benzylamines . They were then characterized and assayed in vitro for their antimycobacterial, antifungal, antibacterial and photosynthesis-inhibiting activity .
    • Results : 5- tert -Butyl-6-chloro- N - (4-methoxybenzyl)pyrazine-2-carboxamide ( 12) has shown the highest antimycobacterial activity against Mycobacterium tuberculosis (MIC = 6.25 µg/mL), as well as against other mycobacterial strains .
  • Anti-tubercular Agents

    • Field : Medicinal Chemistry
    • Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Methods : The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
    • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
  • Chemical Production

    • Field : Industrial Chemistry
    • Application : Direct synthesis of 2-ethylhexanol from n-butanal via the reaction integration of n-butanal self-condensation with 2-ethyl-2-hexenal hydrogenation is of crucial interest for industrial production of 2-ethylhexanol .
    • Methods : The process involves the reaction integration of n-butanal self-condensation with 2-ethyl-2-hexenal hydrogenation .
    • Results : This method allows for the simultaneous production of 2-ethylhexanol and n-butanol .
  • Anti-tubercular Agents

    • Field : Medicinal Chemistry
    • Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Methods : The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
    • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
  • Photosynthesis Inhibitors

    • Field : Plant Biology
    • Application : Certain pyrazine derivatives, such as 5-tert-butyl-N-(3-hydroxy-4-chlorophenyl)-pyrazine-2-carboxamide and 5-tert-butyl-6–chloro-N-(3-fluorophenyl)-pyrazine-2-carboxamide, have been found to interact with the D1 protein in photosystem II, inhibiting photosynthesis .
    • Methods : The interaction of these compounds with the D1 protein was studied using EPR spectroscopy .
    • Results : The results indicate that these compounds could potentially be used as herbicides, as they inhibit photosynthesis by interacting with a crucial component of the photosynthetic machinery .

Safety And Hazards

“N-Butyl-6-chloro-N-methyl-2-pyrazinamine” is classified as an irritant. It has several hazard statements including H332 (Harmful if inhaled), H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H315 (Causes skin irritation), and H312 (Harmful in contact with skin) .

properties

IUPAC Name

N-butyl-6-chloro-N-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c1-3-4-5-13(2)9-7-11-6-8(10)12-9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXGECSOVBOJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-6-chloro-N-methylpyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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